molecular formula C17H32O3 B14516807 Acetic acid;pentadeca-9,11-dien-1-ol CAS No. 63025-08-1

Acetic acid;pentadeca-9,11-dien-1-ol

Katalognummer: B14516807
CAS-Nummer: 63025-08-1
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: CJDYFNQZXFOUNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;pentadeca-9,11-dien-1-ol: is a chemical compound that combines the properties of acetic acid and a long-chain alcohol with two double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentadeca-9,11-dien-1-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with pentadeca-9,11-dien-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by esterification. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;pentadeca-9,11-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: The major products include pentadeca-9,11-dien-1-al and pentadeca-9,11-dien-1-oic acid.

    Reduction: The major product is pentadecan-1-ol.

    Substitution: The major products depend on the substituent introduced, such as pentadeca-9,11-dien-1-chloride.

Wissenschaftliche Forschungsanwendungen

Acetic acid;pentadeca-9,11-dien-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of acetic acid;pentadeca-9,11-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of double bonds and the hydroxyl group allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid;pentadeca-9,11-dien-1-ol: is similar to other long-chain alcohols and carboxylic acids, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a long aliphatic chain with two double bonds and a carboxylic acid group. This structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

63025-08-1

Molekularformel

C17H32O3

Molekulargewicht

284.4 g/mol

IUPAC-Name

acetic acid;pentadeca-9,11-dien-1-ol

InChI

InChI=1S/C15H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h4-7,16H,2-3,8-15H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

CJDYFNQZXFOUNE-UHFFFAOYSA-N

Kanonische SMILES

CCCC=CC=CCCCCCCCCO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.